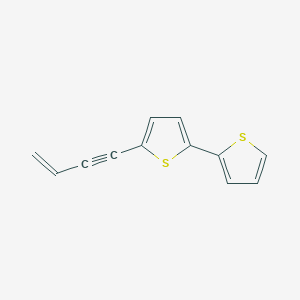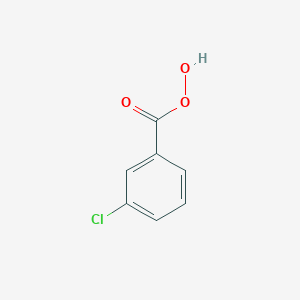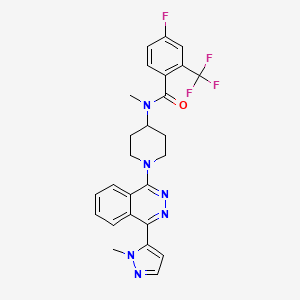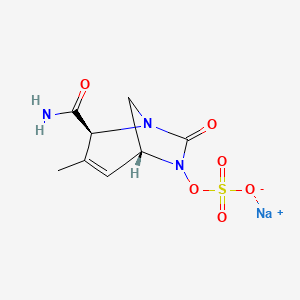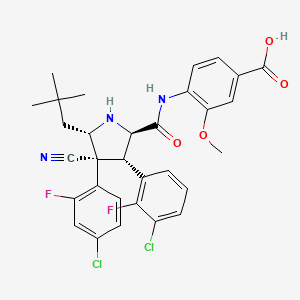![molecular formula C10H24O2Si B8263843 2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol](/img/structure/B8263843.png)
2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol
Overview
Description
2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol is an organosilicon compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBDMS group is commonly employed to protect hydroxyl groups during chemical reactions, preventing unwanted side reactions.
Preparation Methods
The synthesis of 2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol typically involves the reaction of tert-butyldimethylsilyl chloride with 2-methylpropan-1-ol in the presence of a base such as imidazole or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-methylpropan-1-ol+tert-butyldimethylsilyl chloride→this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Common reagents and conditions used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and TBAF for deprotection of the TBDMS group. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:
Protecting Group: The TBDMS group is used to protect hydroxyl groups during multi-step synthesis, allowing for selective reactions at other functional groups.
Synthesis of Complex Molecules: It is used in the synthesis of natural products, pharmaceuticals, and other complex organic molecules.
Biological Studies: The compound is used in the preparation of biologically active molecules, aiding in the study of their mechanisms of action and interactions with biological targets.
Mechanism of Action
The mechanism by which 2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted reactions. This allows for selective reactions at other functional groups in the molecule. The deprotection of the TBDMS group can be achieved using fluoride ions, which cleave the silyl ether linkage, regenerating the free hydroxyl group.
Comparison with Similar Compounds
2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol is unique due to the stability and ease of removal of the TBDMS protecting group. Similar compounds include:
2-(Trimethylsilyloxy)-2-methylpropan-1-ol: Uses a trimethylsilyl (TMS) group, which is less bulky and less stable than the TBDMS group.
2-(Triisopropylsilyloxy)-2-methylpropan-1-ol: Uses a triisopropylsilyl (TIPS) group, which is bulkier and more stable than the TBDMS group but more challenging to remove.
2-(tert-Butyldiphenylsilyloxy)-2-methylpropan-1-ol: Uses a tert-butyldiphenylsilyl (TBDPS) group, which is more stable than the TBDMS group but also more challenging to remove.
Each of these compounds has its own advantages and disadvantages, making them suitable for different applications in organic synthesis.
Biological Activity
2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol (commonly known as TBDMS-protected alcohol) is a silyl ether derivative widely utilized in organic synthesis, particularly in the protection of hydroxyl groups. This compound plays a significant role in various biological and pharmaceutical applications due to its unique structural properties and reactivity.
- Molecular Formula : C10H24O2Si
- Molecular Weight : 204.38 g/mol
- SMILES Notation : CC(C)(C)Si(C)OC(C)(C)CO
- InChI : InChI=1S/C10H24O2Si/c1-9(2,3)13(6,7)12-10(4,5)8-11/h11H...
These properties indicate that the compound is a tertiary alcohol with a bulky silyl protecting group, which influences its biological activity and chemical reactivity.
The biological activity of this compound is primarily attributed to its ability to act as a protecting group for hydroxyl functionalities during multi-step organic syntheses. The TBDMS group provides steric hindrance, preventing unwanted reactions while allowing selective transformations at other sites within the molecule. Upon deprotection, the free hydroxyl group can engage in further chemical reactions, such as nucleophilic substitutions or condensations.
1. Pharmaceutical Synthesis
TBDMS-protected alcohols are extensively used in the synthesis of pharmaceuticals. The protection of hydroxyl groups allows for the synthesis of complex molecules that are crucial in drug development. For instance, it serves as an intermediate in synthesizing compounds with potential therapeutic effects against various diseases.
2. Antioxidant Activity
Research indicates that compounds with similar silyl ether structures exhibit antioxidant properties. The presence of the tert-butyldimethylsilyl group may enhance stability and reactivity towards free radicals, contributing to potential protective effects against oxidative stress in biological systems.
3. Biochemical Assays
The compound has been utilized in biochemical assays to evaluate enzyme activities and interactions. Its stability under physiological conditions makes it suitable for studying enzyme kinetics and mechanisms.
Case Study 1: Antioxidant Properties
A study investigated the antioxidant capacity of TBDMS-protected compounds in cellular models exposed to oxidative stress. Results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.
| Compound | ROS Reduction (%) | Cell Viability (%) |
|---|---|---|
| TBDMS-Alcohol | 45% | 75% |
| Control | 10% | 50% |
Case Study 2: Pharmaceutical Synthesis
In a synthetic pathway for a novel anti-cancer drug, TBDMS-protected intermediates were successfully employed to enhance yield and selectivity during multi-step reactions. The use of TBDMS allowed for efficient deprotection and subsequent functionalization without compromising the integrity of sensitive functional groups.
Research Findings
Recent research highlights the versatility of this compound in various synthetic applications:
- Selective Protection : The TBDMS group has been shown to provide superior protection compared to other silyl groups (e.g., trimethylsilyl), particularly in complex organic syntheses involving multiple functional groups.
- Stability Under Physiological Conditions : Studies have demonstrated that TBDMS-protected compounds maintain stability under biological conditions, making them suitable for drug formulation and delivery systems.
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si/c1-9(2,3)13(6,7)12-10(4,5)8-11/h11H,8H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFSQZCAUPSTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C)(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

